molecular formula C11H18N2O B2916746 N-[2-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]prop-2-enamide CAS No. 2411304-55-5

N-[2-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]prop-2-enamide

Cat. No. B2916746
CAS RN: 2411304-55-5
M. Wt: 194.278
InChI Key: WSIZVPKGLVJOPM-UHFFFAOYSA-N
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Description

N-[2-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]prop-2-enamide, also known as Mirogabalin, is a novel drug that has gained significant attention in the scientific community due to its potential therapeutic applications. Mirogabalin is a member of the gabapentinoid class of drugs, which are commonly used to treat neuropathic pain.

Mechanism of Action

N-[2-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]prop-2-enamide works by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the nervous system. This binding reduces the release of excitatory neurotransmitters, such as glutamate and substance P, which are involved in the transmission of pain signals. By reducing the release of these neurotransmitters, N-[2-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]prop-2-enamide can reduce the perception of pain.
Biochemical and Physiological Effects
N-[2-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]prop-2-enamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the threshold for pain, reduce the frequency and intensity of pain, and improve sleep quality. N-[2-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]prop-2-enamide has also been shown to have anxiolytic effects, which can help to reduce anxiety and improve overall well-being.

Advantages and Limitations for Lab Experiments

N-[2-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]prop-2-enamide has a number of advantages for use in lab experiments. It has a well-defined mechanism of action, which makes it easier to study. It has also been shown to be effective in a number of animal models of neuropathic pain. However, N-[2-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]prop-2-enamide has some limitations for use in lab experiments. It has a relatively short half-life, which can make it difficult to maintain steady-state concentrations in animal models. It also has a relatively low bioavailability, which can limit its effectiveness in some experimental settings.

Future Directions

There are a number of future directions for research on N-[2-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]prop-2-enamide. One area of interest is the potential use of N-[2-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]prop-2-enamide in the treatment of other types of chronic pain, such as cancer pain and fibromyalgia. Another area of interest is the potential use of N-[2-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]prop-2-enamide in combination with other drugs to improve pain relief. Finally, there is interest in developing new formulations of N-[2-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]prop-2-enamide that have improved bioavailability and longer half-lives.

Synthesis Methods

The synthesis of N-[2-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]prop-2-enamide involves the reaction of 3,6-dihydro-2H-pyridine-4-carboxylic acid with 2-bromoethyl prop-2-enoate in the presence of a base. The resulting product is then reacted with methylamine to produce N-[2-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]prop-2-enamide. The synthesis of N-[2-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]prop-2-enamide has been optimized to produce high yields and purity.

Scientific Research Applications

N-[2-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of neuropathic pain, which is a type of chronic pain caused by damage to the nervous system. N-[2-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]prop-2-enamide has also been investigated for its potential use in the treatment of anxiety disorders and sleep disorders.

properties

IUPAC Name

N-[2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-3-11(14)12-7-4-10-5-8-13(2)9-6-10/h3,5H,1,4,6-9H2,2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIZVPKGLVJOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=CC1)CCNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]prop-2-enamide

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